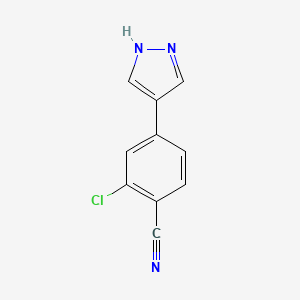

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Descripción general

Descripción

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a valuable intermediate in the synthesis of biologically active compounds, including anti-tumor, anti-inflammatory, and antibacterial drugs . This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and a pyrazole moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A commonly used preparation method involves the reaction of benzonitrile and 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction generates 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile, which is subsequently purified by crystallization . Another method involves the synthesis from 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Crystallization and other purification techniques are employed to achieve the desired quality.

Análisis De Reacciones Químicas

Suzuki Cross-Coupling Reactions

Primary Application: Synthesis of biaryl derivatives via palladium-catalyzed coupling.

Key Reaction Data

This method enables regioselective formation of C–C bonds at the benzonitrile scaffold. The tetrahydropyran (THP) protecting group on pyrazole ensures stability during coupling .

Acid-Catalyzed Deprotection

Objective: Removal of THP protecting group from intermediates.

Standard Protocol

-

Reagent: 1M HCl in methanol (catalytic)

-

Conditions: 25°C, 2 hr

-

Outcome: Quantitative removal of THP group to yield free pyrazole

-

Workup: Neutralization with NaOH followed by precipitation in water

Nucleophilic Aromatic Substitution

Site-Specific Reactivity: Chlorine atom at C2 undergoes displacement.

Demonstrated Reactions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12 hr | 2-piperidino-4-(1H-pyrazol-4-yl)benzonitrile | |

| Sodium thiolate | EtOH, reflux, 6 hr | 2-(alkylthio)-4-(1H-pyrazol-4-yl)benzonitrile | |

| Ammonia | Sealed tube, 150°C, 24 hr | 2-amino-4-(1H-pyrazol-4-yl)benzonitrile |

Key Insight: Electron-withdrawing nitrile group activates the chloro substituent for SNAr reactions.

Nitrile Group Transformations

Functional Group Interconversion Pathways

Hydrolysis to Carboxylic Acid

-

Reagents: H₂SO₄ (conc.), H₂O, 110°C, 48 hr

-

Yield: 67-72% carboxylic acid derivative

Reduction to Primary Amine

-

Reagents: LiAlH₄ (4 equiv), THF, 0°C → 25°C, 12 hr

-

Yield: 58% benzylamine product

Grignard Addition

-

Reagents: CH₃MgBr (2 equiv), Et₂O, -78°C → 25°C

-

Product: Ketimine intermediate (isolated as hydrochloride salt)

Pyrazole Ring Modifications

Documented Functionalizations

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | 1-alkylpyrazol-4-yl derivatives | |

| Electrophilic bromination | Br₂, AcOH, 0°C | 5-bromopyrazole adduct | |

| Cycloaddition | CuI, DIPEA, terminal alkyne | Triazole-linked conjugates |

Stability Considerations

Critical Degradation Pathways

-

Thermal decomposition: >200°C produces HCN and chlorinated aromatics

-

Photooxidation: Forms N-oxide byproducts under UV/visible light

-

Hydrolytic stability: Stable in pH 3-9; rapid degradation at pH >12

This compound's synthetic flexibility enables diverse applications in medicinal chemistry and materials science. The chloro and nitrile groups provide orthogonal reactivity handles, while the pyrazole ring serves as both a directing group and pharmacophore. Recent advances in transition-metal catalysis continue to expand its reaction scope .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Androgen Receptor Modulation

The primary therapeutic application of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile lies in its ability to act as a tissue-selective androgen receptor modulator (SARM). Research indicates that compounds of this class can selectively modulate androgen receptor activity, making them useful in treating conditions associated with androgen receptor dysregulation, such as prostate cancer. The compound has shown potent antagonistic activity against the androgen receptor, which is crucial for the proliferation of prostate cancer cells .

1.2 Prostate Cancer Treatment

In studies involving various cell lines, this compound demonstrated significant inhibition of prostate cancer cell proliferation. This effect is attributed to its high affinity for the androgen receptor, where it acts primarily as an antagonist, blocking the receptor's activation by endogenous androgens . This characteristic positions it as a promising candidate for further development into a therapeutic agent for prostate cancer and potentially other androgen-dependent diseases.

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki coupling reactions. For instance, one method involves reacting 4-bromo-2-chlorobenzonitrile with pyrazole derivatives in the presence of a palladium catalyst to yield the desired product .

Table 1: Synthetic Methods Overview

| Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | 4-bromo-2-chlorobenzonitrile + Pyrazole | High | |

| Nucleophilic Substitution | Chlorinated Benzonitrile + Pyrazole | Moderate |

Case Studies and Research Findings

3.1 Clinical Research Insights

Recent studies have focused on the pharmacodynamics and pharmacokinetics of SARMs like this compound. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting tumor growth in animal models of prostate cancer, demonstrating a favorable safety profile with minimal off-target effects .

3.2 Comparative Efficacy Studies

Comparative studies have evaluated the efficacy of this compound against other known SARMs and traditional androgen receptor antagonists. Results suggest that while traditional therapies may exhibit broader systemic effects, this compound offers a more targeted approach with reduced side effects, making it an attractive option for further clinical development .

Mecanismo De Acción

The mechanism of action of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as a core structure for androgen receptor antagonists . The compound binds to the androgen receptor, inhibiting its activity and thereby exerting its biological effects. This mechanism is particularly relevant in the context of anti-tumor and anti-inflammatory applications.

Comparación Con Compuestos Similares

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile can be compared with other similar compounds, such as:

2-chloro-4-(1H-pyrazol-3-yl)benzonitrile: This compound has a similar structure but with the pyrazole moiety attached at a different position.

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: Another closely related compound with the pyrazole moiety attached at the 5-position.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Actividad Biológica

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound that has gained attention in pharmacological research due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3, with a molecular weight of approximately 219.65 g/mol. The compound contains a chlorobenzonitrile moiety linked to a pyrazole ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). Research indicates that this compound functions as an antagonist of the AR, which is significant in the context of prostate cancer therapy. It has been shown to inhibit tumor growth in various preclinical models, including LNCaP xenografts, where it demonstrated effective tumor growth inhibition upon oral administration .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

- Androgen Receptor Antagonism : The compound exhibits potent AR antagonistic activities with IC50 values as low as 69 nM. This suggests that it may effectively combat antiandrogen resistance in prostate cancer treatment .

- Tumor Growth Inhibition : In vivo studies have shown that this compound can significantly inhibit tumor growth in LNCaP xenograft models, indicating its potential as a therapeutic agent for prostate cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole and benzonitrile components can enhance or diminish biological activity. For instance, substituents on the pyrazole ring can affect binding affinity and selectivity towards the androgen receptor. The presence of electron-withdrawing groups, such as chlorine, has been associated with improved potency against AR .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyrazole derivatives exhibit some level of biological activity, this compound stands out due to its specific interactions with the androgen receptor and its efficacy in tumor models.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Prostate Cancer Models : In a study involving LNCaP xenografts, oral administration of the compound resulted in significant tumor size reduction compared to control groups, underscoring its potential clinical application in treating prostate cancer .

- Resistance Mechanisms : Research indicates that this compound may provide a novel approach to overcoming resistance mechanisms seen in traditional antiandrogen therapies, making it a candidate for further development in prostate cancer treatment strategies .

Propiedades

IUPAC Name |

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-3-7(1-2-8(10)4-12)9-5-13-14-6-9/h1-3,5-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYBEFJCTASPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNN=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.